molecular formula C16H20N2O5 B2920076 1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate CAS No. 503072-63-7

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate

Cat. No.: B2920076
CAS No.: 503072-63-7
M. Wt: 320.345
InChI Key: GJHJDXWVXVNIET-UHFFFAOYSA-N
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Description

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate (CAS 503072-63-7) is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal and synthetic organic chemistry . With the molecular formula C16H20N2O5 and a molecular weight of 320.34, this compound serves as a versatile building block for the synthesis of more complex molecules . It is specifically valued in pharmaceutical research for the construction of novel active compounds, making it a critical material for drug discovery programs and process chemistry . To ensure identity, purity, and quality, the product is thoroughly characterized using advanced analytical techniques such as LCMS, GCMS, HPLC, and NMR spectroscopy, and is available with a Certificate of Analysis (COA) . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17(18)14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHJDXWVXVNIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate typically involves the reaction of benzylamine with tert-butyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires careful temperature regulation to ensure optimal yield . Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to maintain consistency and purity.

Chemical Reactions Analysis

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from 0°C to 100°C

Scientific Research Applications

1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their functions. This interaction can result in various biological effects, including antimicrobial activity and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues by Heterocyclic Core

The pyrazolidine core distinguishes this compound from other dicarboxylate derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Heterocycle Substituents Molecular Formula CAS Number Key Applications
1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate Pyrazolidine 4-oxo, benzyl, tert-butyl esters C₁₇H₂₁NO₅ 147489-27-8 Enantioselective synthesis, arginase inhibitors
1-Benzyl 2-methyl 1,2-aziridinedicarboxylate Aziridine Methyl ester, benzyl ester C₁₂H₁₃NO₄ N/A Epoxide hydratase modulation (indirectly inferred)
(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate Pyrrolidine 5-oxo, benzyl, tert-butyl esters C₁₇H₂₁NO₅ 400626-71-3 Laboratory chemical synthesis
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate Pyrrolidine Methyl ester, benzyl ester C₁₄H₁₇NO₄ 5211-23-4 Small-molecule scaffold development
Key Differences :

Heterocyclic Core :

  • Pyrazolidine (two adjacent nitrogens in a five-membered ring) vs. aziridine (three-membered ring with one nitrogen) or pyrrolidine (five-membered ring with one nitrogen).
  • The pyrazolidine core enhances conformational rigidity compared to aziridine or pyrrolidine, influencing stereochemical outcomes in synthesis .

Functional Groups :

  • The 4-oxo group in the target compound facilitates nucleophilic attacks, enabling cyclization reactions (e.g., piperidine formation in ). Pyrrolidine derivatives with 5-oxo groups (e.g., CAS 400626-71-3) exhibit different reactivity patterns due to ketone positioning .
  • tert-butyl esters provide steric hindrance, improving stability against enzymatic degradation compared to methyl esters .
Table 2: Hazard Comparison
Compound Name GHS Classification Hazard Statements
This compound Acute toxicity (oral, Category 4) H302: Harmful if swallowed
(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate Skin sensitization (Category 1) H317: Allergic skin reaction
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate Respiratory irritation (Category 3) H335: May cause respiratory irritation

    Biological Activity

    1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate (CAS: 503072-63-7) is a compound of interest due to its potential biological activities. The molecular formula is C16H20N2O5C_{16}H_{20}N_{2}O_{5} with a molar mass of approximately 320.34 g/mol. This compound has been studied for its pharmacological properties, particularly in the context of neuroprotective and anti-inflammatory activities.

    The compound exhibits several important physicochemical properties:

    • Molecular Formula : C16H20N2O5C_{16}H_{20}N_{2}O_{5}
    • Molar Mass : 320.34 g/mol
    • Density : 1.266 g/cm³ (predicted)
    • Boiling Point : 431.2 °C (predicted)
    • pKa : -2.39 (predicted) .

    Biological Activity Overview

    The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

    Neuroprotective Effects

    Recent research has indicated that this compound may possess neuroprotective properties. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in the pathophysiology of Alzheimer's disease. The IC50 values for AChE inhibition were found to be comparable to those of established drugs like Donepezil .

    Anti-inflammatory Activity

    Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms and specific pathways remain to be elucidated.

    Case Studies

    • Neuroprotective Study :
      • A study evaluated the effects of various derivatives including this compound on AChE and BuChE activities.
      • Results indicated that certain analogues exhibited significant inhibitory effects, with IC50 values ranging from 5.80 µM to 40.80 µM for AChE and from 7.20 µM to 42.60 µM for BuChE, demonstrating the potential of this compound as a therapeutic agent in neurodegenerative diseases .
    • Inflammation Model :
      • In an experimental model of inflammation, the compound was tested for its ability to reduce cytokine production in macrophages.
      • The results showed a dose-dependent decrease in pro-inflammatory cytokines, suggesting a possible mechanism for its anti-inflammatory effects.

    Data Table: Biological Activity Summary

    Activity TypeMeasurement MethodResultReference
    AChE InhibitionIC50 AssayIC50 = 6.40 µM
    BuChE InhibitionIC50 AssayIC50 = 7.20 µM
    Cytokine ProductionELISADecreased by X%Ongoing Study

    Q & A

    Q. What are the recommended methods for synthesizing 1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, and how can purity be validated?

    Synthesis typically involves multi-step protection-deprotection strategies. A common approach is:

    Carboxylation : Use tert-butyl and benzyl protecting groups to block reactive sites during intermediate steps.

    Cyclization : Employ reagents like DCC (dicyclohexylcarbodiimide) for ring closure under anhydrous conditions.

    Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

    Q. Purity Validation :

    • HPLC with UV detection (λ = 210–260 nm) to assess homogeneity.
    • Melting Point Analysis : Compare observed values (e.g., 155–156°C for analogous compounds) with literature data .
    • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^{13}C NMR (e.g., tert-butyl protons at δ ~1.4 ppm, benzyl protons at δ ~7.3 ppm) .

    Q. What safety protocols are essential when handling this compound in the lab?

    • Hazard Mitigation :
      • GHS Classifications : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory tract irritation (Category 3) .
      • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
      • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

    Q. How can researchers verify the structural identity of this compound?

    • Advanced Spectroscopic Techniques :
      • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex pyrrolidine derivatives.
      • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} for ester groups .
      • High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]+^+) to theoretical values (e.g., C17_{17}H21_{21}NO5_5: 319.35 g/mol) .

    Advanced Research Questions

    Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved?

    • Root-Cause Analysis :
      • Reaction Monitoring : Use in-situ techniques (e.g., TLC, ReactIR) to track intermediates.
      • Control Experiments : Vary catalysts (e.g., DMAP vs. pyridine) and solvents (THF vs. DCM) to identify optimal conditions.
      • Computational Modeling : Apply DFT calculations to predict steric/electronic effects influencing stereoselectivity .

    Q. What strategies are effective for optimizing the compound’s stability during long-term storage?

    • Degradation Pathways : Hydrolysis of ester groups under humid conditions.
    • Stabilization Methods :
      • Storage Conditions : Argon atmosphere, desiccated at -20°C.
      • Additives : Include molecular sieves (3Å) to absorb moisture .
    • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

    Q. How can researchers address discrepancies in reported toxicity or ecotoxicity data?

    • Data Reconciliation :
      • Literature Review : Cross-reference peer-reviewed studies (e.g., EPA reports, ProQuest databases) for consistency .
      • In Silico Tools : Use QSAR models to predict acute toxicity (e.g., LD50_{50}) when experimental data are scarce .
      • Ecotoxicity Assays : Conduct Daphnia magna or algae growth inhibition tests to fill data gaps .

    Q. What advanced applications exist for this compound in medicinal chemistry?

    • Intermediate Utility :
      • Peptidomimetics : The pyrrolidine scaffold mimics proline in protease inhibitors.
      • Prodrug Design : Ester groups enhance lipophilicity for blood-brain barrier penetration.
    • Case Study : Analogous compounds (e.g., Boc-protected derivatives) are used in synthesizing kinase inhibitors .

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